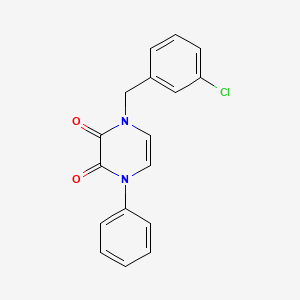

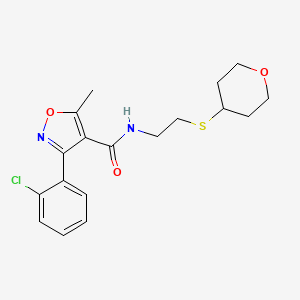

1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione, commonly known as CPDD, is a synthetic compound that has been widely used in scientific research. CPDD is a heterocyclic compound that contains a pyrazine ring and a phenyl group. It has been found to have a variety of biological activities and is of interest to researchers in the fields of pharmacology, biochemistry, and medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Dihydropyrazine derivatives, including compounds similar to "1-(3-Chlorobenzyl)-4-phenyl-1,4-dihydropyrazine-2,3-dione," are synthesized through various chemical reactions, showcasing their structural diversity and complexity. For instance, the synthesis of antiaromatic dihydropyrazines has been reported, demonstrating the compounds' stability and solvatochromism properties (Brook, Haltiwanger, & Koch, 1992). Additionally, studies on the cyclization reactions of cyclic oxalyl compounds with hydrazines or hydrazones highlight the synthesis of complex heterocyclic structures, revealing insights into regioselectivity and reaction mechanisms (Kurkin, Bukhryakov, & Yurovskaya, 2009).

Potential Applications in Antioxidant Activity

Research into the antioxidant activities of pyrazolyl-phthalazine-dione derivatives (PPDs) has been conducted, showcasing the potential of these compounds as powerful radical scavengers. The studies suggest a mechanism of action and identify specific derivatives with high antioxidative potential, pointing towards potential applications in protecting against oxidative stress (Simijonović et al., 2018).

Green Chemistry and Catalysis

The application of green chemistry principles in the synthesis of dihydropyrazine derivatives is evident, with methodologies emphasizing environmental friendliness, such as the use of water as a solvent and catalysts like L-proline, to facilitate the synthesis of structurally complex heterocyclic compounds. These approaches not only improve yield and reaction efficiency but also reduce environmental impact, highlighting the role of dihydropyrazine derivatives in advancing sustainable chemical practices (Rajesh, Bala, Perumal, & Menéndez, 2011).

Antimicrobial and Anti-inflammatory Agents

The synthesis of novel dihydropyrazine derivatives has been explored for their potential antimicrobial and anti-inflammatory properties. Studies focusing on the preparation of compounds with various functional groups have shown promising results against bacterial and fungal pathogens, as well as in anti-inflammatory assays, suggesting the therapeutic potential of these compounds in medical and pharmacological applications (Kendre, Landge, & Bhusare, 2015).

Propiedades

IUPAC Name |

1-[(3-chlorophenyl)methyl]-4-phenylpyrazine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c18-14-6-4-5-13(11-14)12-19-9-10-20(17(22)16(19)21)15-7-2-1-3-8-15/h1-11H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQTWJNUVZXRNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2364870.png)

![1-(3-chloro-4-methylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364876.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2364877.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2364879.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide](/img/structure/B2364881.png)

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2364882.png)

![1-[(2-Chloroacetyl)amino]-2-methylcyclopentane-1-carboxamide](/img/structure/B2364885.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2364889.png)